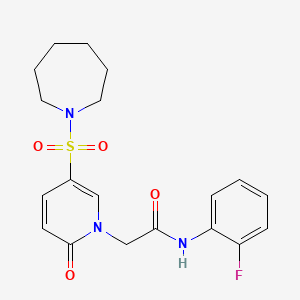

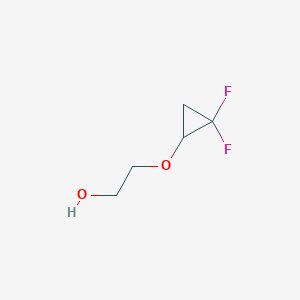

2-(2,2-Difluorocyclopropoxy)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2,2-Difluorocyclopropoxy)ethan-1-ol” is a chemical compound with the CAS Number: 1955499-83-8 . It has a molecular weight of 138.11 and its IUPAC name is this compound . The compound is in liquid form .

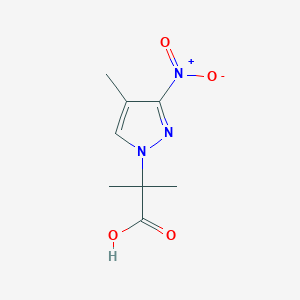

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8F2O2/c6-5(7)3-4(5)9-2-1-8/h4,8H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a liquid . It should be stored at a temperature of 2-8°C . The boiling point of the compound is not specified in the search results .科学的研究の応用

Nucleophilic Reactions and Product Synthesis

- Reactions with Hexafluoro-1,2-epoxypropane : Studies have explored reactions between hexafluoro-1,2-epoxypropane and bifunctional ethanes, leading to products like N- and O-pentafluoropropionylated derivatives. Such reactions highlight the potential of 2-(2,2-Difluorocyclopropoxy)ethan-1-ol in synthesizing complex organic compounds (Kawa, Hamouda, & Ishikawa, 1980).

Enzymatic Oxidation Studies

- Particulate Methane Monooxygenase (pMMO) Study : Research involving pMMO from Methylococcus capsulatus (Bath) demonstrates the enzyme's ability to oxidize alkanes and alkenes, forming corresponding alcohols and epoxides. This provides insights into potential enzymatic applications of this compound in biocatalysis (Ng et al., 2008).

Deoxyfluorination Processes

- Use in Deoxyfluorination of Alcohols : 3,3-difluoro-1,2-diarylcyclopropenes have been used for deoxyfluorination of alcohols. This research points towards the utility of this compound in specific fluorination processes, especially in organic synthesis (Li, Ni, Wang, & Hu, 2016).

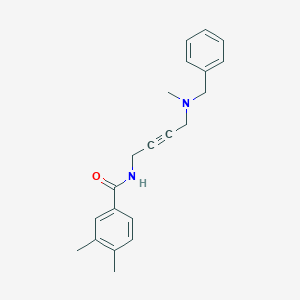

Benzylation of Alcohols

- Benzylation Using Pyridinium Salt : The use of 2-benzyloxy-1-methylpyridinium triflate for converting alcohols into benzyl ethers highlights a potential application area for this compound in organic synthesis and pharmaceutical research (Poon & Dudley, 2006).

Stereocontrolled Access to Epoxides

- Kinetic Resolution of Alcohols : Research on 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, which involves lipase-mediated kinetic resolution, suggests potential applications of this compound in the creation of epoxides used in various chemical processes (Shimizu, Sugiyama, & Fujisawa, 1996).

Metal-Free Cycloaddition Reactions

- Room Temperature Synthesis of Cyclobutenes : The use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides in metal-free direct cycloaddition reactions to produce substituted cyclobutenes reveals the potential of this compound in facilitating novel synthetic routes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Radical Probe Oxidation

- Cytochrome P450cam-catalyzed Oxidation : Studies involving the oxidation of sensitive radical probes by cytochrome P450cam provide insights into potential biochemical or pharmacological applications of this compound (Miller, Fruetel, & Ortiz de Montellano, 1992).

Solvent Applications for Radical Cations

- Use in EPR Spectroscopy : The unique solvent properties of hexafluoropropan-2-ol, which are relevant to this compound, enhance the study of radical cations and their applications in EPR spectroscopy and mechanistic studies (Eberson, Hartshorn, Persson, & Radner, 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

特性

IUPAC Name |

2-(2,2-difluorocyclopropyl)oxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c6-5(7)3-4(5)9-2-1-8/h4,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICVYMOCZKQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-](/img/structure/B2984073.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2984077.png)

![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2984092.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2984093.png)